molecular formula C16H18FNO2 B5637431 (2,3-dimethoxybenzyl)(3-fluorobenzyl)amine

(2,3-dimethoxybenzyl)(3-fluorobenzyl)amine

Cat. No. B5637431
M. Wt: 275.32 g/mol
InChI Key: JFVHQTYWRZCSBN-UHFFFAOYSA-N
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Description

The chemical compound "(2,3-dimethoxybenzyl)(3-fluorobenzyl)amine" represents a class of organic molecules that feature both dimethoxybenzyl and fluorobenzyl groups. This molecule is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The molecule's unique combination of functional groups makes it a valuable subject for studying intermolecular interactions, electronic properties, and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including methylation, oxidation, reduction, and halogenation, to introduce the desired functional groups onto the benzene ring. For instance, synthesis routes might start from simpler benzene derivatives, proceeding through intermediates with protected functional groups, and employing specific reagents and conditions to achieve the target molecule (Trachsel, 2003). This approach allows for the controlled introduction of methoxy and fluoro substituents at precise locations on the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be analyzed using spectroscopic methods and quantum chemical calculations. Studies have shown that fluorination affects the flexibility and dynamical properties of benzylamine derivatives, influencing their conformations and intermolecular interactions. For example, fluorine substitution has been observed to impact the hydrogen bonding patterns and stabilize certain conformers over others, which could be relevant for understanding the structure of "this compound" (Calabrese et al., 2013).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level to produce its effects .

Future Directions

Future directions could involve exploring new synthesis methods, discovering new reactions, or finding new applications for the compound. Advances in fields like AI are opening up new possibilities for predicting and understanding the properties of compounds .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-15-8-4-6-13(16(15)20-2)11-18-10-12-5-3-7-14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVHQTYWRZCSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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